Diphenyl diselenide

Catalog No.
S590409
CAS No.
1666-13-3
M.F
C12H10Se2
M. Wt
312.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Diphenyl diselenide

CAS Number

1666-13-3

Product Name

Diphenyl diselenide

IUPAC Name

(phenyldiselanyl)benzene

Molecular Formula

C12H10Se2

Molecular Weight

312.1 g/mol

InChI

InChI=1S/C12H10Se2/c1-3-7-11(8-4-1)13-14-12-9-5-2-6-10-12/h1-10H

InChI Key

YWWZCHLUQSHMCL-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2

Synonyms

Phenyl Diselenide; (Phenyldiselanyl)benzene; NSC 49763

Canonical SMILES

C1=CC=C(C=C1)[Se][Se]C2=CC=CC=C2

Antioxidant and Neuroprotective Properties:

DPDS has been investigated for its potential to protect cells from oxidative stress, which is an imbalance between free radicals and antioxidants in the body. This imbalance can contribute to the development of various diseases, including neurodegenerative disorders like Parkinson's disease and Alzheimer's disease. Studies have shown that DPDS may help to reduce oxidative stress and protect neurons in cell cultures and animal models [, ].

Anti-inflammatory Effects:

Inflammation is a natural response of the immune system to injury or infection. However, chronic inflammation can contribute to various diseases, including autoimmune diseases and cardiovascular disease. DPDS has been shown to exhibit anti-inflammatory effects in cell cultures and animal models [].

Diphenyl diselenide is a chemical compound with the formula (C6H5)2Se2(C_6H_5)_2Se_2. It appears as a yellow solid and serves as an oxidized derivative of benzeneselenol. This compound is notable for its symmetrical structure and is utilized in organic synthesis as a source of the phenylselenyl group. The compound exhibits a Se-Se bond length of 2.29 Å, with idealized C2C_2-symmetry similar to that of hydrogen peroxide .

Diphenyl diselenide does not possess a well-defined mechanism of action in biological systems. However, research suggests it might inhibit δ-aminolevulinate dehydratase (δ-ALA-D), an enzyme crucial in heme biosynthesis, in brain, liver, and kidney tissues []. This inhibitory effect requires further investigation.

Diphenyl diselenide is a toxic compound. Here are some safety concerns:

  • Acute Toxicity: It is harmful upon inhalation and ingestion [, ].
  • Organ Damage: Prolonged or repeated exposure can cause damage to organs [, ].
  • Environmental Hazard: It is highly toxic to aquatic life [, ].

Precautionary Measures:

  • Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and respirators when handling diphenyl diselenide [, ].
  • Work in a well-ventilated area.
  • Avoid contact with skin, eyes, and clothing.
  • Properly dispose of waste according to regulations.

  • Reduction Reaction:
    (C6H5)2Se2+2Na2PhSeNa(C_6H_5)_2Se_2+2\text{Na}\rightarrow 2\text{PhSeNa}
    Here, sodium reduces diphenyl diselenide to form sodium phenylselenide, which is a useful nucleophile for introducing the phenylselenyl group in various organic reactions.
  • Chlorination Reaction:
    (C6H5)2Se2+Cl22PhSeCl(C_6H_5)_2Se_2+Cl_2\rightarrow 2\text{PhSeCl}
    In this reaction, diphenyl diselenide reacts with chlorine to produce phenylselenochloride, a powerful electrophile used in nucleophilic substitution reactions .

These reactions illustrate the compound's utility in synthesizing other organoselenium compounds.

Diphenyl diselenide exhibits significant biological activities, particularly as an antioxidant. It has been shown to alleviate oxidative stress by oxidizing various thiols, which can be beneficial in models of free-radical-induced damage. Studies indicate that diphenyl diselenide enhances the oxidation rate of glutathione and other thiols, especially at physiological pH levels. This activity suggests potential therapeutic applications against oxidative stress-related conditions .

Diphenyl diselenide can be synthesized through several methods:

  • Oxidation of Benzeneselenoate: This is the primary method, where benzeneselenoate is oxidized to yield diphenyl diselenide.
  • Grignard Reagent Method: Another approach involves using Grignard reagents to generate benzeneselenol, which can then be oxidized to form diphenyl diselenide .

These methods highlight the compound's versatility in synthetic organic chemistry.

Diphenyl diselenide finds applications in various fields:

  • Organic Synthesis: It serves as a precursor for introducing selenium into organic molecules.
  • Pharmacology: Due to its antioxidant properties, it is being explored for potential use in treating conditions related to oxidative stress.
  • Material Science: Its unique properties make it useful in developing new materials with specific electrical or optical characteristics .

Research has indicated that diphenyl diselenide interacts with thiols in a catalytic manner. It can oxidize thiols through a proposed catalytic cycle involving the formation of unstable intermediates and subsequent regeneration of diphenyl diselenide. This interaction underscores its potential role as a redox-active agent in biological systems .

Diphenyl diselenide shares similarities with several other organoselenium compounds. Here are some notable comparisons:

CompoundFormulaKey Characteristics
Diphenyl ditelluride(C6H5)2Te2(C_6H_5)_2Te_2Similar structure but contains tellurium instead of selenium; exhibits different reactivity patterns.
Benzene selenolC6H5SeHC_6H_5SeHA precursor to diphenyl diselenide; less stable and reactive compared to diphenyl diselenide.
SelenocystineC6H10N2O4SeC_6H_{10}N_2O_4SeContains selenium in an amino acid framework; exhibits different biological activities related to protein synthesis.
Dimethyl diselenide(CH3)2Se2(CH_3)_2Se_2Similar reactivity but with methyl groups; used primarily in organic synthesis .

Diphenyl diselenide's unique combination of stability, reactivity, and biological activity distinguishes it from these similar compounds, making it a valuable reagent in both synthetic and biological contexts.

Selenium, discovered by Jöns Jacob Berzelius in 1817, initially faced neglect due to the instability and malodorous nature of its compounds. Early organoselenium chemistry focused on simple derivatives like diethyl selenide, but progress was hampered by synthetic challenges and toxicity concerns. The 20th century saw incremental advances, with pivotal breakthroughs in the 1970s:

  • 1970: Discovery of selenoxide syn-elimination revolutionized alkene synthesis.
  • 1971: First international conference on selenium/tellurium chemistry catalyzed interdisciplinary collaboration.
  • 1980s–1990s: Development of chiral selenides and tellurides enabled asymmetric synthesis.

Diphenyl diselenide emerged as a stable, handleable precursor for introducing phenylselenyl groups, overcoming limitations of earlier selenium reagents.

Significance in Modern Organic Synthesis

Ph$$2$$Se$$2$$ serves as a linchpin in diverse transformations (Table 1):

Reaction TypeRole of Ph$$2$$Se$$2Example
Nucleophilic substitutionSource of PhSe$$^-$$ via reduction (Na/EtOH)Synthesis of selenoethers
Electrophilic additionGenerates PhSeCl with Cl$$_2$$ for α-selenylationLactam functionalization
Radical cyclizationPhotocatalytic C–Se bond homolysisSpirocyclization of alkynes
Asymmetric catalysisChiral diselenide catalysts for enantioselective stepsDiamination of alkenes

Its Se–Se bond (2.29 Å) and C–Se–Se–C dihedral angle (82°) facilitate reversible bond cleavage, enabling redox-mediated reactivity.

Classical Synthesis Approaches

Grignard Reagent-Based Methods

The Grignard reagent-mediated synthesis of diphenyl diselenide remains a cornerstone of classical methodologies. In this approach, phenylmagnesium bromide (PhMgBr) reacts with elemental selenium to form a phenylselenol intermediate, which is subsequently oxidized to yield the diselenide. A representative procedure involves the dropwise addition of selenium to a solution of PhMgBr in anhydrous diethyl ether under nitrogen atmosphere, followed by reflux and hydrolysis. The intermediate is treated with bromine to facilitate oxidation, yielding diphenyl diselenide with a typical yield of 56–61% [3]. Purification is achieved via crystallization from hexane, producing yellow microcrystalline solids [2] [3].

The stoichiometry of the reaction can be summarized as:
$$
2 \, \text{PhMgBr} + \text{Se} + \text{Br}2 \rightarrow \text{PhSeSePh} + 2 \, \text{MgBr}2
$$
This method prioritizes scalability, though it requires stringent anhydrous conditions and careful handling of pyrophoric Grignard reagents [3].

Disproportionation of Phenyl Selenocyanate

While disproportionation of phenyl selenocyanate (PhSeCN) represents a classical route to diphenyl diselenide, detailed mechanistic studies or yield data for this method are not explicitly documented in the provided literature. General synthetic principles suggest that heating PhSeCN in the presence of a base could induce disproportionation:
$$
2 \, \text{PhSeCN} \rightarrow \text{PhSeSePh} + (\text{CN})_2
$$
However, the absence of specific experimental protocols in the reviewed sources limits further elaboration on this pathway.

Oxidation of Benzeneselenol

Benzeneselenol (PhSeH) serves as a direct precursor to diphenyl diselenide via oxidative coupling. Treatment of PhSeH with hydrogen peroxide (H₂O₂) or atmospheric oxygen facilitates the formation of the Se-Se bond:
$$
2 \, \text{PhSeH} + \text{H}2\text{O}2 \rightarrow \text{PhSeSePh} + 2 \, \text{H}_2\text{O}
$$
Nuclear magnetic resonance (NMR) studies confirm that oxidation of phenylselenides proceeds through selenoxide intermediates, with diselenide formation occurring under controlled conditions [6]. This method is advantageous for its simplicity but requires careful management of oxidizing agents to avoid overoxidation to seleninic acids [6].

Modern Synthetic Strategies

Green Chemistry Approaches

Recent advances prioritize sustainability, as exemplified by solvent-free microwave-assisted synthesis. A catalytic system comprising iodine (I₂) and dimethyl sulfoxide (DMSO) enables efficient coupling of diphenylacetylene and diphenyl diselenide under microwave irradiation, achieving high yields within reduced reaction times compared to conventional heating [4].

Another green protocol leverages diphenyl diselenide as a catalyst in the oxidation of aldehydes to carboxylic acids using aqueous H₂O₂. This method eliminates organic solvents and achieves quantitative yields under mild conditions [7]:

Catalyst Loading (mol%)H₂O₂ Concentration (%)Yield (%)
11056
210>99
22085

Table 1: Optimization of diphenyl diselenide-catalyzed oxidation of benzaldehyde to benzoic acid [7].

Electrochemical Synthesis Methods

Electrochemical synthesis of diphenyl diselenide remains an emerging area, with limited data available in the provided sources. Theoretical frameworks suggest that controlled-potential electrolysis could enable Se-Se bond formation via redox reactions, though experimental validation is required to assess feasibility and scalability.

Solvent-Free Techniques

Solvent-free methodologies mitigate environmental impact and simplify purification. For instance, the reaction of diphenylacetylene with diphenyl diselenide under microwave irradiation in the absence of solvents produces bis-selenium-alkenes with high efficiency [4]. Comparative studies reveal enhanced reaction rates and yields under microwave conditions:

ConditionTime (h)Yield (%)
Conventional Heating2465
Microwave Irradiation192

Table 2: Solvent-free synthesis of bis-selenium-alkenes under microwave vs. conventional heating [4].

Reaction with Alkali Metals

Diphenyl diselenide undergoes characteristic reduction reactions with alkali metals, involving electron transfer mechanisms that result in selenium-selenium bond cleavage. The reduction with sodium metal represents the most extensively studied pathway, proceeding through a direct electron transfer mechanism [1] [2].

The reaction follows the stoichiometry:
(C₆H₅)₂Se₂ + 2 Na → 2 C₆H₅SeNa

This transformation occurs via an electron transfer process where the alkali metal donates electrons to the antibonding sigma orbital of the selenium-selenium bond, resulting in homolytic cleavage. The reaction exhibits second-order kinetics with respect to both the diselenide and the metal, indicating a bimolecular mechanism [1].

Kinetic studies reveal that the reaction proceeds with an activation energy of approximately 12.8 kcal/mol and a rate constant of 5.7 × 10⁵ M⁻¹s⁻¹ at elevated temperatures [3]. The process shows high selectivity for selenium-selenium bond cleavage over other potential reaction pathways, making it particularly valuable for synthetic applications.

The choice of alkali metal significantly influences the reaction efficiency. Sodium metal provides optimal balance between reactivity and selectivity, while lithium exhibits slower reaction rates due to its smaller ionic radius and higher charge density. Potassium demonstrates enhanced reactivity but may lead to side reactions in complex molecular environments [4] [5].

Ultrasound-assisted synthesis has emerged as an efficient method for generating alkali metal diselenides. The use of selenium and metal borohydride in a molar ratio of 1:0.125 in the presence of base, under aqueous conditions with ultrasonic activation, permits the reduction of selenium to diselenide anion (Se₂²⁻) within minutes [4] [5]. This method shows remarkable efficiency across different alkali metals, with potassium and lithium borohydrides requiring only 15-30 minutes of sonication for high-yielding reduction, while sodium borohydride necessitates longer reaction times of approximately 60 minutes [4].

MetalReaction Time (min)Yield (%)Optimal Conditions
Sodium6091Ultrasonic activation, aqueous medium
Potassium15-3086-94Reduced reaction time, high efficiency
Lithium15-3090-91Consistent high yields across time range

Formation of Selenophenoxide Intermediates

The formation of selenophenoxide intermediates represents a critical mechanistic step in the reduction of diphenyl diselenide. These intermediates serve as highly nucleophilic species that participate in subsequent synthetic transformations [3] [6].

Sodium borohydride reduction proceeds through a hydride transfer mechanism, generating a phenylselenolate-borane complex as the primary intermediate [7] [2]. The mechanism involves initial coordination of the borohydride to the selenium center, followed by hydride transfer and selenium-selenium bond cleavage. The resulting phenylselenolate species exhibits reduced nucleophilicity due to complexation with borane, which can be advantageous for controlling reaction selectivity [2].

The hydride transfer process is strongly affected by solvent polarity and coordination ability. In protic solvents, the selenophenoxide intermediate adopts an "open" conformation that facilitates hydride acceptance from the borohydride donor [7]. This conformational preference influences the reaction kinetics and overall efficiency of the reduction process.

Computational studies using density functional theory reveal that the reduction mechanism involves a single-step hydride transfer with an activation energy of 14.5 kcal/mol [7]. The reaction proceeds through a transition state where the hydride approaches the selenium center in a nearly linear arrangement, minimizing steric interactions with the phenyl substituents.

The resulting selenophenoxide intermediates demonstrate remarkable stability under appropriate conditions while maintaining their nucleophilic reactivity. These species can be trapped and characterized using various spectroscopic techniques, including selenium-77 nuclear magnetic resonance spectroscopy, which provides definitive evidence for their formation [3] [6].

Methylmercury cation (CH₃Hg⁺) serves as an effective trapping agent for selenophenoxide intermediates, forming stable adducts that facilitate mechanistic studies [7]. The trapping reaction proceeds quantitatively and provides a reliable method for determining the efficiency of selenophenoxide formation under various reaction conditions.

Oxidative Processes

Halogenation Reactions

Diphenyl diselenide undergoes facile oxidative halogenation reactions that serve as fundamental transformations for introducing electrophilic selenium species into organic molecules. The halogenation process involves oxidative cleavage of the selenium-selenium bond to generate phenylselenyl halides, which function as powerful electrophilic reagents [1] [8].

The chlorination reaction proceeds according to the stoichiometry:
(C₆H₅)₂Se₂ + Cl₂ → 2 C₆H₅SeCl

This transformation exhibits high efficiency and selectivity, with yields typically ranging from 80-95% under optimized conditions [1]. The reaction mechanism involves initial coordination of the halogen to one selenium center, followed by oxidative cleavage of the selenium-selenium bond. The process demonstrates second-order kinetics with respect to both the diselenide and the halogenating agent [9].

Kinetic analysis reveals that chlorination proceeds with a relatively low activation energy of 8.7 kcal/mol and a high rate constant of 1.8 × 10⁶ M⁻¹s⁻¹, indicating the facile nature of this transformation [9]. The reaction shows high selectivity for selenium-selenium bond cleavage, with minimal formation of side products under controlled conditions.

Bromination follows a similar mechanistic pathway but exhibits slightly higher activation energy (9.2 kcal/mol) and correspondingly lower rate constant (1.2 × 10⁶ M⁻¹s⁻¹) [9]. The bromination reaction provides access to phenylselenyl bromide, which demonstrates enhanced reactivity compared to the chloride analog in certain electrophilic substitution reactions.

The choice of halogen significantly influences the reactivity and selectivity of the resulting phenylselenyl halides. Phenylselenyl chloride exhibits optimal balance between stability and reactivity, making it suitable for a wide range of synthetic applications. Phenylselenyl bromide shows enhanced electrophilic character but may undergo unwanted side reactions in sensitive molecular environments [1] [8].

Solvent effects play a crucial role in determining the efficiency and selectivity of halogenation reactions. Inert solvents such as carbon tetrachloride or dichloromethane provide optimal conditions for clean halogenation, while coordinating solvents may interfere with the reaction mechanism through competitive complexation [10].

Temperature control is essential for achieving high yields and selectivity in halogenation reactions. Low temperatures (typically -78°C to 0°C) favor the desired oxidative cleavage pathway while minimizing competing reactions such as radical chain processes or over-oxidation [10].

Selenoxide Formation Pathways

The oxidation of diphenyl diselenide to selenoxide intermediates represents a fundamental transformation that enables access to a wide range of selenium-containing compounds through subsequent elimination or substitution reactions [11] [12] [13].

Hydrogen peroxide oxidation constitutes the most commonly employed method for selenoxide formation, proceeding through a direct oxidation mechanism that involves initial coordination of the peroxide to the selenium center [12]. The reaction demonstrates first-order kinetics with respect to the diselenide substrate and exhibits an activation energy of 11.8 kcal/mol [12].

The oxidation mechanism involves initial formation of a selenium-oxygen bond through nucleophilic attack of the selenium lone pair on the peroxide oxygen. This process results in weakening of the oxygen-oxygen bond and subsequent formation of a selenoxide intermediate with concomitant release of water [12]. The reaction shows high selectivity for selenoxide formation over competing oxidation pathways.

Computational studies using density functional theory provide detailed insight into the oxidation mechanism [12]. The calculations reveal that the reaction proceeds through a transition state where the selenium center approaches the peroxide oxygen in a nearly linear arrangement, minimizing steric interactions with the phenyl substituents. The activation barrier for this process is significantly lower than alternative oxidation pathways, explaining the high selectivity observed experimentally.

The resulting selenoxide intermediates exist as diastereomeric mixtures due to the stereogenic nature of the selenium center [12]. These diastereomers can be distinguished using selenium-77 nuclear magnetic resonance spectroscopy, which provides characteristic chemical shifts for each stereoisomer. The ratio of diastereomers depends on the reaction conditions and substrate structure, with electron-withdrawing substituents favoring one diastereomer over the other.

Selenoxide elimination represents a highly efficient method for introducing unsaturation into organic molecules [13]. The elimination process occurs through a syn-mechanism involving a cyclic transition state, where the selenium-carbon and carbon-hydrogen bonds are broken simultaneously. This transformation proceeds with high stereoselectivity, typically favoring trans-alkene products [13].

The elimination reaction demonstrates remarkably low activation energy (7.6 kcal/mol) and proceeds rapidly at temperatures between -50°C and 40°C [13]. The process shows excellent chemoselectivity, with selenoxide intermediates undergoing elimination in preference to other potential reaction pathways. The reaction is highly trans-selective when acyclic substrates are employed, and formation of conjugated double bonds is thermodynamically favored [13].

Meta-chloroperoxybenzoic acid (mCPBA) provides an alternative oxidant for selenoxide formation, offering advantages in terms of reaction control and substrate compatibility [11]. The reaction with mCPBA proceeds through a similar mechanism to hydrogen peroxide oxidation but demonstrates enhanced chemoselectivity in complex molecular environments.

Ammonium persulfate has emerged as a particularly effective oxidant for selenoxide formation in aqueous media [10]. This oxidant enables catalytic processes where diphenyl diselenide serves as a catalyst for oxidative transformations of organic substrates. The reaction mechanism involves initial oxidation of the diselenide to a selenoxide intermediate, which then participates in substrate oxidation before regeneration of the original diselenide catalyst [10].

Nucleophilic and Electrophilic Reactivity

Selenium-Selenium Bond Cleavage Mechanisms

The selenium-selenium bond in diphenyl diselenide exhibits unique reactivity patterns that distinguish it from analogous sulfur-sulfur bonds in disulfides. The bond dissociation energy of 44.0 kcal/mol for the selenium-selenium bond is significantly lower than typical carbon-carbon single bonds, making it susceptible to both homolytic and heterolytic cleavage mechanisms [14] [15].

Electron attachment to diphenyl diselenide has been extensively studied using high-level ab initio calculations, revealing that selenium-selenium bond cleavage is neither adiabatic nor always the most favorable process [14] [15]. The mechanism of bond breaking depends critically on the electronic nature of the substituents attached to the selenium centers. For substituents with low electronegativity, the extra electron is placed in the antibonding sigma orbital of the selenium-selenium bond, and cleavage of this bond becomes the most favorable process [14].

The cleavage mechanism proves more intricate than previously assumed, particularly for asymmetric diselenide derivatives, where the process proceeds through a conical intersection [14]. This finding emphasizes the importance of using accurate quantum mechanical calculations rather than density functional theory approaches when investigating reactions involving selenium-selenium bond cleavage in biochemical and organometallic contexts.

When substituents with high electronegativity are present, the antibonding sigma orbital of the selenium-substituent bond becomes highly stabilized relative to the selenium-selenium antibonding orbital, strongly favoring cleavage of the selenium-substituent bond while leaving the selenium-selenium bond practically unperturbed [14]. This selectivity can be exploited in synthetic applications to achieve regioselective bond cleavage.

The homolytic cleavage of the selenium-selenium bond generates phenylselenyl radicals that exhibit moderate stability and distinctive reactivity patterns [16] [17]. These radicals demonstrate rate constants of approximately 5.0 × 10⁷ M⁻¹s⁻¹ for reactions with primary alkyl radicals at elevated temperatures, indicating their high reactivity toward carbon-centered radicals [16].

Photochemical cleavage represents an alternative mechanism for selenium-selenium bond breaking, proceeding through photoexcitation of the diselenide molecule [18] [17]. The photochemical process involves absorption of near-ultraviolet light (wavelength > 300 nm) to generate excited states that facilitate bond cleavage. This method offers advantages in terms of selectivity and reaction control, particularly for complex molecular systems where thermal methods may lead to unwanted side reactions.

Electrochemical cleavage provides another avenue for selenium-selenium bond breaking, involving electron transfer processes at electrode surfaces [19] [20]. The electrochemical reduction of diphenyl diselenide proceeds through stepwise electron transfer, with the first reduction step generating a radical anion intermediate that subsequently undergoes bond cleavage. The mechanism shows dependence on substrate structure and reaction conditions, with electron-withdrawing substituents favoring concerted cleavage pathways [19].

Selenol Formation and Trapping

The formation of selenol intermediates through selenium-selenium bond cleavage represents a fundamental process in diphenyl diselenide chemistry, providing access to highly nucleophilic selenium species that participate in a wide range of synthetic transformations [3] [21] [22].

Selenol formation occurs through nucleophilic attack of various reducing agents on the selenium-selenium bond, resulting in heterolytic cleavage and generation of phenylselenol and a phenylselenide anion [3] [21]. The process demonstrates strong dependence on the nucleophilicity of the attacking species, with thiols, hydrides, and organometallic reagents showing varying degrees of reactivity.

Thiol-mediated selenol formation follows a mechanism involving initial nucleophilic attack of the thiolate anion on one selenium center, followed by selenium-selenium bond cleavage [3] [21]. The reaction produces a mixed selenide-sulfide intermediate that can undergo further transformations depending on the reaction conditions. The process shows pH dependence, with optimal rates observed at physiological pH values [23] [24].

The mechanism of thiol-mediated selenol formation involves formation of a transition state where the sulfur nucleophile approaches the selenium center in a nearly linear arrangement [21]. Computational studies reveal that the reaction proceeds through a concerted mechanism with an activation energy of approximately 16.3 kcal/mol. The process shows high selectivity for selenium-selenium bond cleavage over alternative reaction pathways [21].

Substituent effects play a crucial role in determining the efficiency and selectivity of selenol formation [21] [25]. Electron-withdrawing substituents on the phenyl rings favor the reaction by increasing the electrophilicity of the selenium centers, while electron-donating substituents have the opposite effect. The relationship between substituent electronic properties and reaction rates follows Hammett correlation with a positive reaction constant, indicating that electron-deficient selenium centers are more reactive toward nucleophilic attack [25].

Selenol trapping represents a critical aspect of mechanistic studies, as the selenol intermediates are highly reactive and undergo rapid oxidation or further reaction under ambient conditions [21] [22]. Various trapping agents have been developed to stabilize selenol intermediates and facilitate their characterization.

Methylmercury cation serves as an effective trapping agent for selenol intermediates, forming stable organo-mercury compounds that can be isolated and characterized [21]. The trapping reaction proceeds quantitatively and provides a reliable method for determining the efficiency of selenol formation under various reaction conditions. The reaction follows the stoichiometry:
C₆H₅SeH + CH₃Hg⁺ → C₆H₅SeHgCH₃ + H⁺

Iodoacetic acid provides an alternative trapping agent that offers advantages in terms of reaction specificity and product stability [21]. The trapping reaction involves nucleophilic displacement of iodide by the selenol, forming a stable selenium-carbon bond. This trapping method demonstrates high selectivity for selenol intermediates over other potential nucleophilic species in the reaction mixture.

High-performance liquid chromatography has proven invaluable for detecting and quantifying selenol intermediates and their trapping products [21]. The chromatographic method enables real-time monitoring of selenol formation and provides kinetic data for mechanistic studies. The technique shows high sensitivity and selectivity, allowing detection of selenol intermediates at micromolar concentrations.

Thiol Modification Effects

Diphenyl diselenide demonstrates significant thiol-modifying properties that have important implications for its biological activity and synthetic utility [23] [26] [24] [21]. The interaction with thiols involves selenium-selenium bond cleavage through nucleophilic attack, resulting in formation of mixed selenide-sulfide species and selenol intermediates.

The thiol oxidase activity of diphenyl diselenide has been extensively characterized using various biological thiols, including cysteine, glutathione, dithiothreitol, and dimercaptosuccinic acid [23] [24]. The relative reactivity of different thiols shows independence from the pKa of the thiol group, indicating that factors other than basicity determine the reaction rates. At physiological pH, cysteine and dithiothreitol demonstrate the highest reactivity, while glutathione and dimercaptosuccinic acid show moderate to low reactivity [23] [24].

The mechanism of thiol modification involves initial nucleophilic attack of the thiolate anion on the selenium center, followed by selenium-selenium bond cleavage and formation of a selenol intermediate [21]. The selenol can subsequently react with additional thiol molecules to form disulfide bonds, effectively oxidizing the thiol substrate. This process enables diphenyl diselenide to function as a catalytic oxidant for thiol-containing compounds.

pH effects play a crucial role in determining the efficiency of thiol modification reactions [23] [24]. The rate of thiol oxidation shows strong pH dependence, with optimal activity typically observed at physiological pH values. At acidic pH, the reaction rates decrease due to protonation of the thiol groups, while at highly basic conditions, competing reactions may occur.

The kinetics of thiol modification follow complex patterns that depend on the specific thiol substrate and reaction conditions [23] [24]. For dithiothreitol, the reaction shows minimal activity at acidic pH values but increases linearly with pH in the physiological range. For other thiols such as dimercaptosuccinic acid, the pH dependence exhibits different patterns, with maximum activity at acidic pH followed by decreasing rates at higher pH values.

Substituent effects on the diphenyl diselenide structure significantly influence thiol modification activity [21] [25]. Electron-withdrawing substituents enhance the electrophilicity of the selenium centers, leading to increased reactivity toward thiol nucleophiles. Conversely, electron-donating substituents decrease the reactivity by reducing the electrophilic character of the selenium atoms.

The relationship between substituent effects and thiol modification activity follows predictable patterns based on electronic properties [25]. Trifluoromethyl and nitro substituents demonstrate the highest thiol modification activity, while methoxy and methyl substituents show reduced activity compared to the unsubstituted diphenyl diselenide. These structure-activity relationships provide guidance for designing diselenide compounds with specific thiol-modifying properties.

Computational studies using density functional theory provide detailed insight into the mechanism of thiol modification [21]. The calculations reveal that the reaction proceeds through a transition state where the thiol nucleophile approaches the selenium center in a nearly linear arrangement. The activation barrier for this process varies depending on the substituents, with electron-withdrawing groups lowering the barrier and electron-donating groups raising it.

The biological significance of thiol modification by diphenyl diselenide relates to its interaction with cellular thiol-containing proteins and enzymes [3] [6] [27]. The compound can modify cysteine residues in proteins, potentially altering their structure and function. This property contributes to both the therapeutic potential and toxicological profile of diphenyl diselenide and related compounds.

Analytical methods for studying thiol modification include spectroscopic techniques such as nuclear magnetic resonance and mass spectrometry [21]. These methods enable real-time monitoring of thiol modification reactions and provide quantitative data on reaction rates and product formation. The techniques show high sensitivity and selectivity, allowing detailed mechanistic studies of thiol-diselenide interactions.

Melting Point

63.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (97.83%): Toxic if swallowed [Danger Acute toxicity, oral];
H331 (97.83%): Toxic if inhaled [Danger Acute toxicity, inhalation];
H373 (97.83%): Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

1666-13-3

Wikipedia

Diphenyl diselenide

General Manufacturing Information

Diselenide, diphenyl: INACTIVE

Dates

Last modified: 08-15-2023
Huang and Lumb. Mimicking oxidative radical cyclizations of lignan biosynthesis using redox-neutral photocatalysis. Nature Chemistry, doi: 10.1038/s41557-020-00603-z, published online 21 December 2020

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